molecular formula C15H8BrF2NO B12880081 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol CAS No. 648896-54-2

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol

Cat. No.: B12880081
CAS No.: 648896-54-2
M. Wt: 336.13 g/mol
InChI Key: GLUPGXJEEKNGDU-UHFFFAOYSA-N
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Description

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 7th position, two fluorine atoms at the 3rd and 5th positions of the phenyl ring, and a hydroxyl group at the 8th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol typically involves the bromination of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is monitored to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol is unique due to the presence of both bromine and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in scientific research and industrial applications .

Properties

CAS No.

648896-54-2

Molecular Formula

C15H8BrF2NO

Molecular Weight

336.13 g/mol

IUPAC Name

7-bromo-5-(3,5-difluorophenyl)quinolin-8-ol

InChI

InChI=1S/C15H8BrF2NO/c16-13-7-12(8-4-9(17)6-10(18)5-8)11-2-1-3-19-14(11)15(13)20/h1-7,20H

InChI Key

GLUPGXJEEKNGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C3=CC(=CC(=C3)F)F)Br)O)N=C1

Origin of Product

United States

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